(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one
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Overview
Description
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an acetylated phenylacetyl chloride in the presence of a base to form the azetidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated azetidinones.
Scientific Research Applications
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It may be used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidin-1-ium: Another chiral compound with similar structural features.
(3R,4R)-1-benzyl-4-methylpiperidin-3-ylamine: A related compound used in the synthesis of pharmaceuticals
Uniqueness
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and benzyl groups.
Properties
CAS No. |
88121-67-9 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-13(20)16-17(15-10-6-3-7-11-15)19(18(16)21)12-14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-/m0/s1 |
InChI Key |
ZXVPLGNFYWYQAW-IRXDYDNUSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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